molecular formula C9H14N4 B3253484 1-(Pyridazin-3-yl)-1,4-diazepane CAS No. 223797-25-9

1-(Pyridazin-3-yl)-1,4-diazepane

Cat. No.: B3253484
CAS No.: 223797-25-9
M. Wt: 178.23 g/mol
InChI Key: WUSMFRZBCSILTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridazin-3-yl)-1,4-diazepane is a heterocyclic compound that features a pyridazine ring fused with a diazepane ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural uniqueness, which allows for diverse chemical modifications.

Biochemical Analysis

Biochemical Properties

1-(Pyridazin-3-yl)-1,4-diazepane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound has been found to bind to certain receptors, such as the α1-adrenoreceptor, exhibiting antagonistic activity . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing physiological processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and cell proliferation . For instance, by inhibiting COX-2, this compound can reduce the levels of prostaglandins, which are key mediators of inflammation . Furthermore, this compound has been shown to affect gene expression, leading to alterations in cellular metabolism and function . These cellular effects underscore the potential therapeutic applications of this compound in treating inflammatory diseases and other conditions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and thereby reducing the synthesis of pro-inflammatory prostaglandins . Additionally, this compound has been found to interact with the α1-adrenoreceptor, blocking its activation and resulting in vasodilation and reduced blood pressure . These molecular interactions provide insights into the compound’s potential therapeutic effects and its mechanism of action at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its inhibitory activity on COX-2 over extended periods . Prolonged exposure to this compound can lead to gradual degradation, resulting in reduced efficacy . Long-term studies have also indicated that continuous exposure to this compound can alter cellular metabolism and function, emphasizing the need for careful consideration of dosage and duration in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit COX-2 activity and reduce inflammation without causing significant adverse effects . At higher doses, 1-(Pyridazin-3-yl)-1

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridazin-3-yl)-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridazine derivatives with 1,4-diazepane under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridazin-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce various functional groups such as halides or amines.

Scientific Research Applications

1-(Pyridazin-3-yl)-1,4-diazepane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

    Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.

    Diazepane: A seven-membered ring containing two nitrogen atoms.

Uniqueness: 1-(Pyridazin-3-yl)-1,4-diazepane is unique due to its fused ring structure, which combines the properties of both pyridazine and diazepane. This fusion allows for greater chemical diversity and potential biological activity compared to its individual components.

Properties

IUPAC Name

1-pyridazin-3-yl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-3-9(12-11-5-1)13-7-2-4-10-6-8-13/h1,3,5,10H,2,4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSMFRZBCSILTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-(3-chloro-6-pyridazinyl)-homopiperazine (5.56 g, 26.1 mmol), palladium on carbon (2.1 g, 10%) and ethanol (150 ml) was stirred under hydrogen overnight. The crude product was filtered through celite and evaporated. Chromatography on silica gel with dichloromethane, methanol and conc. ammonia (89:10:1) gave the title compound as free base. Yield 2.78 g, 60%, 185.0-186.9° C.
Quantity
5.56 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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